

"Tubulin polymerization-IN-43" chemical structure and properties

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Compound of Interest

Compound Name: Tubulin polymerization-IN-43

Cat. No.: B12379138 Get Quote

In-Depth Technical Guide: Tubulin Polymerization-IN-43

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulin Polymerization-IN-43, also identified as compound 15h, is a potent, dual-action synthetic small molecule that functions as a tubulin polymerization inhibitor and a nitric oxide (NO) donor. By targeting the colchicine binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Concurrently, the release of nitric oxide contributes to its anti-angiogenic properties. Compound 15h has demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics, highlighting its potential as a promising candidate for further preclinical and clinical development.

Chemical Structure and Physicochemical Properties

Tubulin Polymerization-IN-43 (compound 15h) is a novel hybrid compound incorporating a phenylsulfonyl furoxan moiety and a phenstatin derivative.

Table 1: Physicochemical Properties of Tubulin Polymerization-IN-43



Property	Value
CAS Number	2773345-90-5
Molecular Formula	C17H13F4N3O
Molecular Weight	351.3 g/mol

Biological Activity Antiproliferative Activity

Compound 15h exhibits potent cytotoxic effects across a panel of human cancer cell lines, including multidrug-resistant phenotypes.

Table 2: In Vitro Antiproliferative Activity (IC50) of Tubulin Polymerization-IN-43

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Adenocarcinoma	0.011
КВ	Epidermoid Carcinoma	0.008
K562	Chronic Myelogenous Leukemia	0.009
A549	Lung Carcinoma	0.015
HCT-116	Colon Carcinoma	0.021
KB/VCR (Vincristine-resistant)	Epidermoid Carcinoma	0.018

Tubulin Polymerization Inhibition

Compound 15h effectively inhibits the polymerization of tubulin, a key mechanism for its anticancer activity.

Table 3: Tubulin Polymerization Inhibition by **Tubulin Polymerization-IN-43**

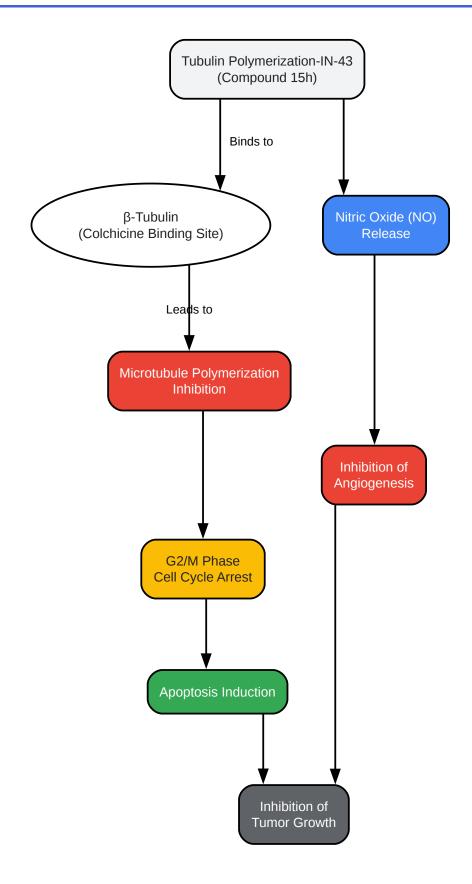


Assay	IC50 (μM)
Tubulin Polymerization Assay	1.5

Mechanism of Action

The primary mechanism of action for **Tubulin Polymerization-IN-43** involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.





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Figure 1: Mechanism of Action of Tubulin Polymerization-IN-43.



Experimental Protocols In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

- Cell Plating: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of Tubulin
 Polymerization-IN-43 and incubated for 72 hours.
- Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
- Staining: The plates were washed, and the cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
- Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid.
 The protein-bound dye was solubilized with 10 mM Tris base solution.
- Absorbance Reading: The optical density was measured at 515 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from dose-response curves.

Tubulin Polymerization Assay

- Reaction Mixture Preparation: A reaction mixture containing tubulin (99% pure), GTP in a glutamate-based buffer was prepared.
- Compound Addition: Various concentrations of Tubulin Polymerization-IN-43 were added to the reaction mixture.
- Initiation of Polymerization: The plate was incubated at 37°C to initiate tubulin polymerization.
- Monitoring Polymerization: The increase in absorbance at 340 nm, corresponding to microtubule formation, was monitored every minute for 60 minutes using a temperature-



controlled microplate reader.

• Data Analysis: The IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.

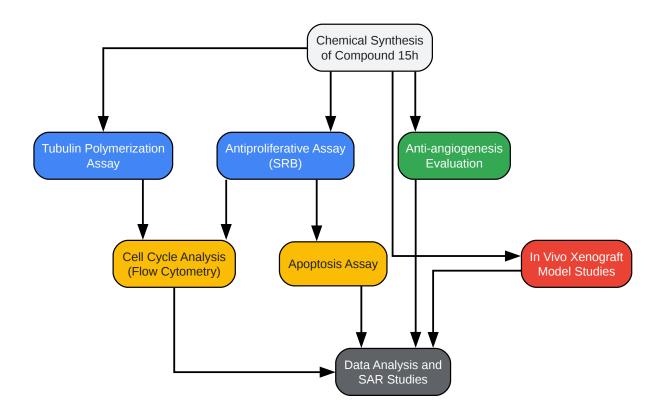
Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Cells were treated with **Tubulin Polymerization-IN-43** at its IC₅₀ concentration for 24 hours.
- Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- Staining: Fixed cells were washed and stained with a solution containing propidium iodide
 (PI) and RNase A.
- Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
- Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.

Experimental and logical Workflow

The following diagram illustrates the workflow from synthesis to the biological evaluation of **Tubulin Polymerization-IN-43**.





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Figure 2: Experimental Workflow for **Tubulin Polymerization-IN-43**.

Conclusion

Tubulin Polymerization-IN-43 is a promising novel anticancer agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization, induce cell cycle arrest and apoptosis, and display anti-angiogenic effects, combined with its potent activity against multidrug-resistant cancer cells, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, facilitating the continued development of this and similar compounds for therapeutic applications.

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